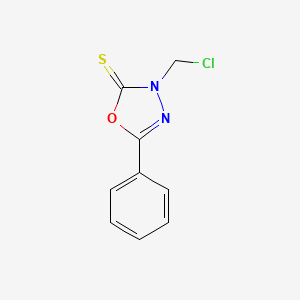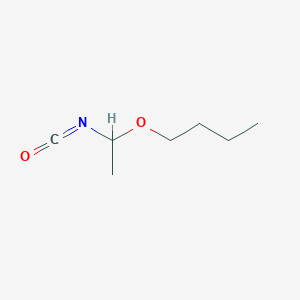
1-(1-Isocyanatoethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatoethoxy)butane is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an isocyanate group (-NCO) attached to a butane backbone through an ethoxy linkage
Méthodes De Préparation
The synthesis of 1-(1-Isocyanatoethoxy)butane typically involves the reaction of butanol with phosgene to form butyl chloroformate, which is then reacted with ethylamine to produce the desired compound. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1-(1-Isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes
Applications De Recherche Scientifique
1-(1-Isocyanatoethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used to modify biomolecules through the formation of stable urea linkages.
Industry: It is used in the production of coatings, adhesives, and foams
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatoethoxy)butane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include amines, alcohols, and other compounds with active hydrogen atoms .
Comparaison Avec Des Composés Similaires
1-(1-Isocyanatoethoxy)butane can be compared with other isocyanate compounds such as butyl isocyanate and ethyl isocyanate. While all these compounds contain the reactive isocyanate group, this compound is unique due to its ethoxy linkage, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
1118-97-4 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-10-7(2)8-6-9/h7H,3-5H2,1-2H3 |
Clé InChI |
NWCXPPSDHNUQGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


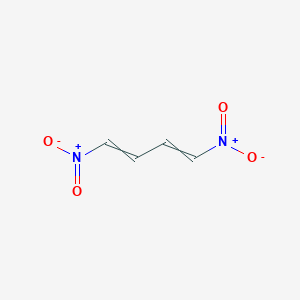
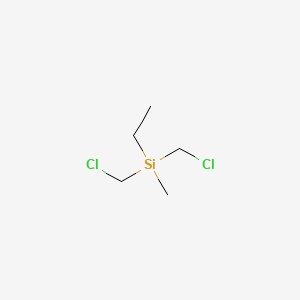
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

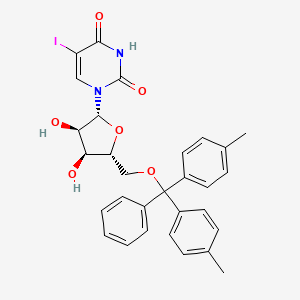
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
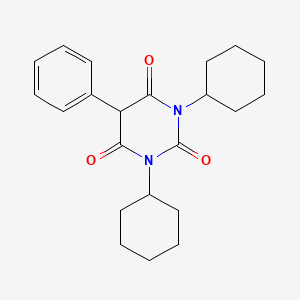
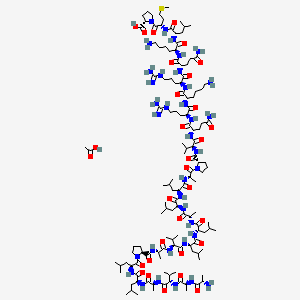
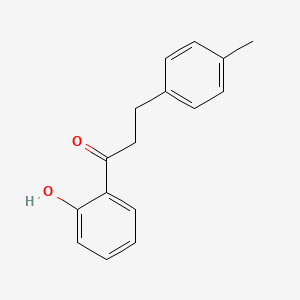
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

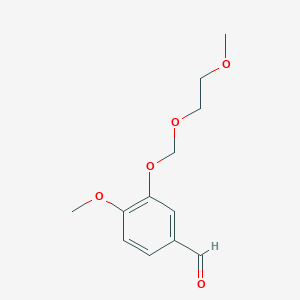
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
